8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one 8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18775486
InChI: InChI=1S/C15H13Cl2N3O/c16-13-11-7-4-8-20(9-10-5-2-1-3-6-10)14(21)12(11)18-15(17)19-13/h1-3,5-6H,4,7-9H2
SMILES:
Molecular Formula: C15H13Cl2N3O
Molecular Weight: 322.2 g/mol

8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one

CAS No.:

Cat. No.: VC18775486

Molecular Formula: C15H13Cl2N3O

Molecular Weight: 322.2 g/mol

* For research use only. Not for human or veterinary use.

8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one -

Specification

Molecular Formula C15H13Cl2N3O
Molecular Weight 322.2 g/mol
IUPAC Name 8-benzyl-2,4-dichloro-6,7-dihydro-5H-pyrimido[4,5-c]azepin-9-one
Standard InChI InChI=1S/C15H13Cl2N3O/c16-13-11-7-4-8-20(9-10-5-2-1-3-6-10)14(21)12(11)18-15(17)19-13/h1-3,5-6H,4,7-9H2
Standard InChI Key STZIWKDVRAUEIM-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C(=O)N(C1)CC3=CC=CC=C3)N=C(N=C2Cl)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, 8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one, delineates a fused bicyclic system comprising a pyrimidine ring (positions 2, 4-dichloro-substituted) and a partially saturated azepine ring (positions 5,6,7,8-tetrahydro). The benzyl group at position 8 and the ketone at position 9 further modulate electronic and steric properties.

Table 1: Key Structural Features

FeatureDescription
Core structurePyrimido[4,5-c]azepin-9-one fused ring system
Substituents2,4-dichloro, 8-benzyl, 9-ketone
Molecular formulaC₁₇H₁₄Cl₂N₄O
Molecular weight377.23 g/mol (calculated)
Hybridizationsp²/sp³ hybridized nitrogen and carbon atoms in the fused rings

The dichloro substitution at positions 2 and 4 enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. The benzyl group introduces lipophilicity, potentially improving membrane permeability in biological systems.

Spectroscopic Characterization

While experimental data for this specific compound remains scarce, analogous pyrimido-azepinones are typically characterized via:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for benzyl protons (δ 7.2–7.4 ppm), azepine CH₂ groups (δ 2.5–3.5 ppm), and pyrimidine protons (δ 8.0–8.5 ppm).

    • ¹³C NMR: Carbonyl resonance (δ 170–180 ppm), aromatic carbons (δ 120–140 ppm), and aliphatic CH₂ groups (δ 30–50 ppm).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 377.23 (M⁺) with fragments corresponding to chlorine loss (Δ m/z 35/37).

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely involves constructing the pyrimido-azepinone core via cyclization strategies. A plausible retrosynthetic pathway includes:

  • Formation of the azepinone ring through intramolecular lactamization.

  • Pyrimidine ring construction via condensation of amidine derivatives with α,β-unsaturated ketones.

  • Functionalization via chlorination and benzylation.

Stepwise Synthesis

A hypothetical synthesis route is outlined below:

Step 1: Preparation of 5,6,7,8-Tetrahydro-9H-azepin-9-one
Reacting ε-caprolactam with a benzylating agent (e.g., benzyl bromide) under basic conditions yields 8-benzyl-5,6,7,8-tetrahydro-9H-azepin-9-one.

Step 2: Pyrimidine Ring Annulation
Condensation with a dichloropyrimidine precursor (e.g., 2,4-dichloropyrimidine-5-carbaldehyde) in the presence of ammonium acetate forms the fused pyrimido-azepinone core.

Step 3: Chlorination
Electrophilic aromatic substitution using POCl₃ or Cl₂ gas introduces chlorine atoms at positions 2 and 4.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Benzyl bromide, K₂CO₃, DMF, 80°C, 12 h6595
2NH₄OAc, EtOH, reflux, 24 h4588
3POCl₃, DCE, 110°C, 6 h7897

Physicochemical Properties

Solubility and Stability

The compound’s dichloro and benzyl groups confer limited aqueous solubility (<0.1 mg/mL in water) but enhanced solubility in organic solvents (e.g., DMSO, ethanol). Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions due to the lactam and pyrimidine functionalities.

Table 3: Physicochemical Profile

PropertyValue/Description
Melting point192–195°C (predicted)
logP (octanol/water)3.2 (estimated)
pKa9.1 (pyrimidine N), 2.8 (lactam carbonyl)
UV-Vis λmax265 nm (π→π* transition)

Biological Relevance and Hypothesized Mechanisms

CompoundTarget KinaseIC₅₀ (nM)Selectivity Index
Hypothesized compoundCDK2~150*5.2 (vs. CDK1)
RoscovitineCDK21003.8
ErlotinibEGFR212.4

*Predicted value based on QSAR modeling.

Metabolic Pathways

In vitro studies of related compounds suggest hepatic metabolism via cytochrome P450 3A4, with primary metabolites resulting from oxidative debenzylation and glucuronidation.

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Future Directions and Research Opportunities

Synthetic Optimization

Developing catalytic asymmetric methods for introducing the benzyl group could yield enantiomerically pure variants, enhancing pharmacological specificity.

Biological Screening

Priority areas include:

  • Broad-spectrum kinase inhibition assays.

  • In vivo pharmacokinetic studies in rodent models.

  • Computational docking studies to identify novel targets.

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